
2,2-Dimethoxy-1,3-dimethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-1,3-dimethylpyrrolidine is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the pyrrolidine ring, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,3-dimethylpyrrolidine typically involves the reaction of pyrrolidine derivatives with methanol under specific conditions. One common method includes the use of anhydrous aluminum trichloride as a catalyst to facilitate the reaction between pyrrolidine and methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where pyrrolidine and methanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxy-1,3-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace methoxy groups with halogens.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
2,2-Dimethoxy-1,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism by which 2,2-Dimethoxy-1,3-dimethylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The methoxy groups and the nitrogen atom in the pyrrolidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: Another compound with two methoxy groups but with a different core structure.
1,3-Dimethylpyrrolidine: Lacks the methoxy groups but shares the pyrrolidine core.
Uniqueness
2,2-Dimethoxy-1,3-dimethylpyrrolidine is unique due to the presence of both methoxy and methyl groups on the pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable in various applications compared to its analogs .
Propriétés
Numéro CAS |
37129-10-5 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2,2-dimethoxy-1,3-dimethylpyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-7-5-6-9(2)8(7,10-3)11-4/h7H,5-6H2,1-4H3 |
Clé InChI |
MDPWMJRJZUQIJL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C1(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)


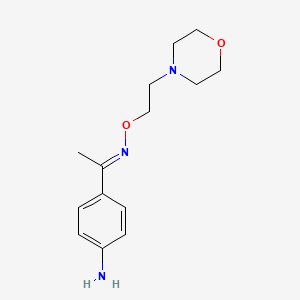

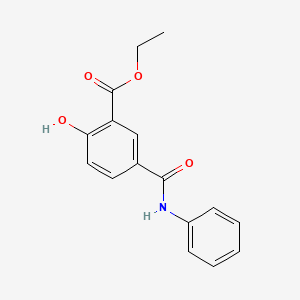
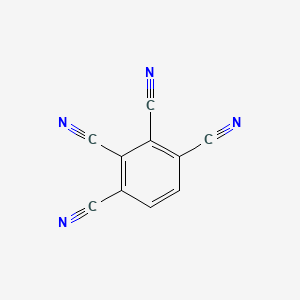
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
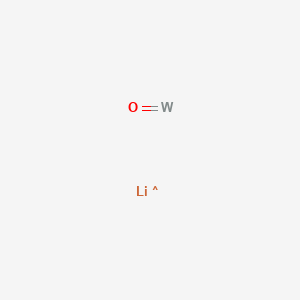


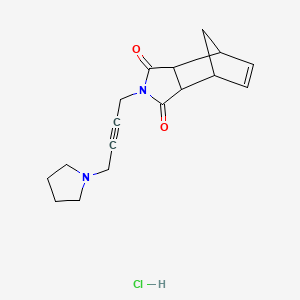
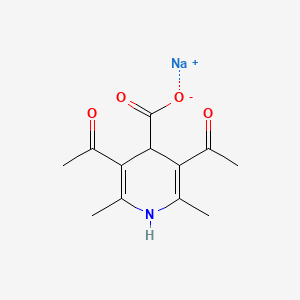
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
